ethyl 3-[(ethoxycarbonyl)oxy]-1-methyl-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 3-[(ethoxycarbonyl)oxy]-1-methyl-1H-pyrazole-4-carboxylate is an organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a pyrazole ring substituted with ethoxycarbonyl and carboxylate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[(ethoxycarbonyl)oxy]-1-methyl-1H-pyrazole-4-carboxylate typically involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring. This intermediate is then subjected to esterification reactions to introduce the ethoxycarbonyl and carboxylate groups. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as automated synthesis and purification systems.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(ethoxycarbonyl)oxy]-1-methyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical properties.
Substitution: The ethoxycarbonyl and carboxylate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve nucleophiles such as amines or alcohols, often in the presence of catalysts like palladium or copper.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-4-carboxylic acid derivatives, while reduction could produce pyrazole-4-carboxylate esters with different alkyl groups.
Scientific Research Applications
Ethyl 3-[(ethoxycarbonyl)oxy]-1-methyl-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 3-[(ethoxycarbonyl)oxy]-1-methyl-1H-pyrazole-4-carboxylate involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Ethyl 3-[(ethoxycarbonyl)oxy]-1-methyl-1H-pyrazole-4-carboxylate can be compared with other pyrazole derivatives, such as:
Ethyl 1-methyl-1H-pyrazole-4-carboxylate: Lacks the ethoxycarbonyl group, which may affect its reactivity and biological activity.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, potentially altering its solubility and stability.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
2728327-78-2 |
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Molecular Formula |
C10H14N2O5 |
Molecular Weight |
242.2 |
Purity |
95 |
Origin of Product |
United States |
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